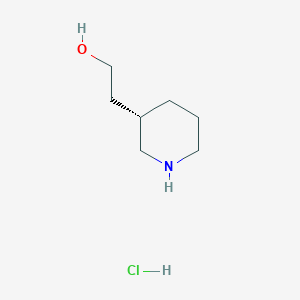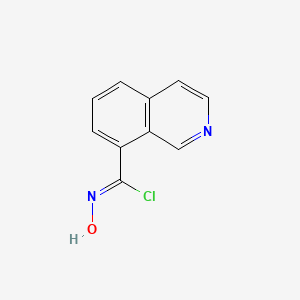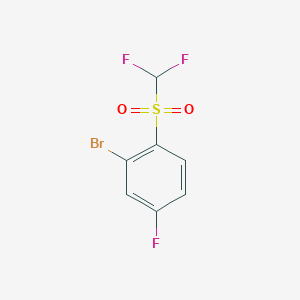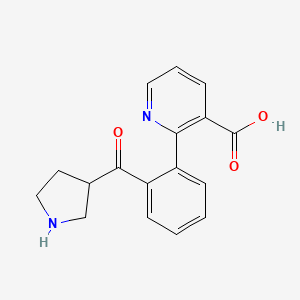
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol is a chiral compound with the molecular formula C8H10INO It features an amino group, a hydroxyl group, and an iodine atom attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-iodophenyl)ethan-1-ol typically involves the reduction of 1-(4-iodophenyl)ethan-1-one. One common method includes the use of [dibenzhydryl-(S)-tBu-(iminopyridine-oxazoline)]FeBr2 as a catalyst, along with diphenylsilane and sodium triethylborohydride in toluene at 25°C for 3 hours under an inert atmosphere . The reaction is then quenched with sodium hydroxide in methanol and lithium hydroxide monohydrate in toluene for 10 hours, yielding the desired product with a high yield of 97% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.
化学反应分析
Types of Reactions
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-iodobenzaldehyde or 4-iodoacetophenone.
Reduction: Formation of 2-amino-2-(4-iodophenyl)ethanamine.
Substitution: Formation of 4-azidophenyl or 4-cyanophenyl derivatives.
科学研究应用
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Amino-2-(4-iodophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The iodine atom can facilitate radiolabeling, making it useful in imaging studies. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-1-(4-iodophenyl)ethan-1-ol: A stereoisomer with similar chemical properties but different biological activity.
1-(4-iodophenyl)ethan-1-one: A related compound with a ketone group instead of an amino and hydroxyl group.
4-iodophenyl derivatives: Compounds with various functional groups attached to the 4-iodophenyl moiety.
属性
分子式 |
C8H10INO |
|---|---|
分子量 |
263.08 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(4-iodophenyl)ethanol |
InChI |
InChI=1S/C8H10INO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 |
InChI 键 |
IZFQBVHODUUDIQ-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@@H](CO)N)I |
规范 SMILES |
C1=CC(=CC=C1C(CO)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)

![4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12860502.png)
![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
![1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)

